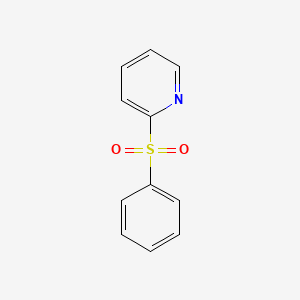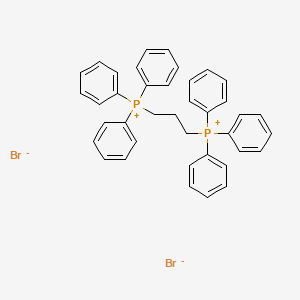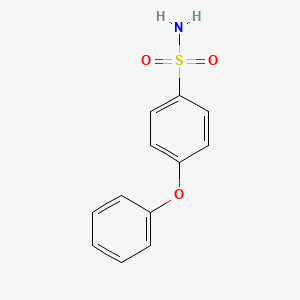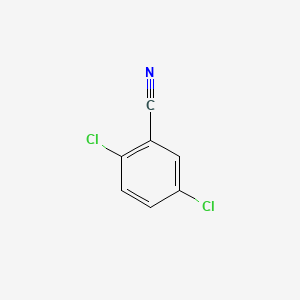
Methyldimethoxychlorosilane
Übersicht
Beschreibung
Methyldimethoxychlorosilane is a chemical compound with the molecular formula C3H8ClO2Si . It is a derivative of silane, where one of the hydrogen atoms in silane is replaced by a methyl group and two of the hydrogen atoms are replaced by methoxy groups. This compound is primarily used in organic synthesis and materials science due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting dimethyldichlorosilane with methanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the substitution of chlorine atoms with methoxy groups.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the controlled addition of methanol to dimethyldichlorosilane in a reactor. The reaction mixture is then purified to obtain the desired product.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form silanol and methanol. This reaction is typically carried out in the presence of water and an acid or base catalyst.
Substitution Reactions: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, such as amines or halides.
Oxidation and Reduction: this compound can be oxidized to form silicic acid or reduced to form methylsilane.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution Reactions: Amines, halides, and various nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Silanol: Formed through hydrolysis.
Silicic Acid: Formed through oxidation.
Methylsilane: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Methyldimethoxychlorosilane is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: It is used in the modification of surfaces to study cell adhesion and interactions.
Medicine: It is employed in the development of drug delivery systems and biomaterials.
Industry: It is utilized in the production of silicon-based materials, coatings, and sealants.
Wirkmechanismus
The mechanism by which methyldimethoxychlorosilane exerts its effects involves the formation of silanol groups through hydrolysis. These silanol groups can interact with various substrates, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with hydroxyl groups on surfaces or within biological molecules.
Vergleich Mit ähnlichen Verbindungen
Dimethyldichlorosilane: Similar to methyldimethoxychlorosilane but with two chlorine atoms instead of methoxy groups.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilanol: A silanol derivative with three methyl groups.
Uniqueness: this compound is unique in its ability to undergo hydrolysis and substitution reactions, making it a versatile reagent in organic synthesis and materials science. Its reactivity with water and various nucleophiles allows for a wide range of applications that are not possible with similar compounds.
Eigenschaften
IUPAC Name |
chloro-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO2Si/c1-5-7(3,4)6-2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKYMDXABOCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912724 | |
| Record name | Chloro(dimethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-07-0 | |
| Record name | Chlorodimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethoxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(dimethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















